Cas no 98946-35-1 (1-(2,3'-bithiophen-5-yl)ethan-1-one)

1-(2,3'-bithiophen-5-yl)ethan-1-one 化学的及び物理的性質
名前と識別子
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- 1-(5-thiophen-3-ylthiophen-2-yl)ethanone
- 1-([2,3'-bithiophen]-5-yl)ethan-1-one
- 1-(2,3'-bithiophen-5-yl)ethan-1-one
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- MDL: MFCD06802030
- インチ: 1S/C10H8OS2/c1-7(11)9-2-3-10(13-9)8-4-5-12-6-8/h2-6H,1H3
- InChIKey: NVGQAGJTHXJZEP-UHFFFAOYSA-N
- ほほえんだ: S1C(C(C)=O)=CC=C1C1=CSC=C1
計算された属性
- 水素結合ドナー数: 0
- 水素結合受容体数: 3
- 重原子数: 13
- 回転可能化学結合数: 2
- 複雑さ: 205
- 疎水性パラメータ計算基準値(XlogP): 3
- トポロジー分子極性表面積: 73.6
1-(2,3'-bithiophen-5-yl)ethan-1-one 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-239530-0.05g |
1-[5-(thiophen-3-yl)thiophen-2-yl]ethan-1-one |
98946-35-1 | 95% | 0.05g |
$707.0 | 2024-06-19 | |
Enamine | EN300-239530-0.5g |
1-[5-(thiophen-3-yl)thiophen-2-yl]ethan-1-one |
98946-35-1 | 95% | 0.5g |
$809.0 | 2024-06-19 | |
TRC | B113041-500mg |
1-([2,3'-bithiophen]-5-yl)ethan-1-one |
98946-35-1 | 500mg |
$ 455.00 | 2022-06-07 | ||
Enamine | EN300-239530-5.0g |
1-[5-(thiophen-3-yl)thiophen-2-yl]ethan-1-one |
98946-35-1 | 95% | 5.0g |
$2443.0 | 2024-06-19 | |
Life Chemicals | F2167-0969-10g |
1-([2,3'-bithiophen]-5-yl)ethan-1-one |
98946-35-1 | 95%+ | 10g |
$2033.0 | 2023-09-06 | |
Enamine | EN300-239530-0.1g |
1-[5-(thiophen-3-yl)thiophen-2-yl]ethan-1-one |
98946-35-1 | 95% | 0.1g |
$741.0 | 2024-06-19 | |
Enamine | EN300-239530-0.25g |
1-[5-(thiophen-3-yl)thiophen-2-yl]ethan-1-one |
98946-35-1 | 95% | 0.25g |
$774.0 | 2024-06-19 | |
Enamine | EN300-239530-10g |
1-[5-(thiophen-3-yl)thiophen-2-yl]ethan-1-one |
98946-35-1 | 10g |
$3622.0 | 2023-09-15 | ||
Life Chemicals | F2167-0969-0.5g |
1-([2,3'-bithiophen]-5-yl)ethan-1-one |
98946-35-1 | 95%+ | 0.5g |
$459.0 | 2023-09-06 | |
Life Chemicals | F2167-0969-5g |
1-([2,3'-bithiophen]-5-yl)ethan-1-one |
98946-35-1 | 95%+ | 5g |
$1452.0 | 2023-09-06 |
1-(2,3'-bithiophen-5-yl)ethan-1-one 関連文献
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Tenglong Mei,Chuang Wang,Meng Liao,Jiaxin Li,Liyuan Wang,Chengqiang Tang,Xuemei Sun,Bingjie Wang,Huisheng Peng J. Mater. Chem. A, 2021,9, 10104-10109
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Thu Trang Do,Kira Rundel,Qinying Gu,Eliot Gann,Sergei Manzhos,Krishna Feron,John Bell,Christopher R. McNeill,Prashant Sonar New J. Chem., 2017,41, 2899-2909
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Xiaoxia Hu,Jing Dai,Jie Wang,Yaning Tan,Xiangdong Yang,Shuang Yang,Quan Yuan J. Mater. Chem. B, 2017,5, 6794-6800
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Jessica J. Miller,Christian Gaiddon,Tim Storr Chem. Soc. Rev., 2020,49, 6995-7014
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Riku Kubota,Shoichiro Asayama,Hiroyoshi Kawakami Chem. Commun., 2014,50, 15909-15912
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Alastair J. Florence CrystEngComm, 2013,15, 2174-2174
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Xiujuan Wei,Qinyou An,Qiulong Wei,Mengyu Yan,Xuanpeng Wang,Qidong Li,Pengfei Zhang,Bolun Wang,Liqiang Mai Phys. Chem. Chem. Phys., 2014,16, 18680-18685
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10. A catalytic multicomponent coupling reaction for the enantioselective synthesis of spiroacetals†Lara Cala,Abraham Mendoza,Francisco J. Fañanás,Félix Rodríguez Chem. Commun., 2013,49, 2715-2717
1-(2,3'-bithiophen-5-yl)ethan-1-oneに関する追加情報
1-(5-Thiophen-3-ylthiophen-2-yl)ethanone (CAS No. 98946-35-1): A Comprehensive Overview
1-(5-Thiophen-3-ylthiophen-2-yl)ethanone, with the CAS number 98946-35-1, is a specialized organic compound that has garnered significant attention in the fields of material science and pharmaceutical research. This compound, characterized by its unique thiophene-based structure, is widely studied for its potential applications in organic electronics, photovoltaic materials, and drug development. Its molecular formula is C10H8OS2, and it features a ketone functional group attached to a bithiophene backbone, making it a versatile intermediate in synthetic chemistry.
The growing interest in 1-(5-Thiophen-3-ylthiophen-2-yl)ethanone is driven by its remarkable electronic properties, which are essential for developing advanced materials like organic semiconductors and conductive polymers. Researchers are particularly intrigued by its ability to facilitate charge transport, a critical factor in the performance of organic light-emitting diodes (OLEDs) and solar cells. With the global push toward sustainable energy solutions, compounds like this are at the forefront of innovation in renewable energy technologies.
In the pharmaceutical sector, 1-(5-Thiophen-3-ylthiophen-2-yl)ethanone is explored as a building block for bioactive molecules. Its thiophene rings are known to enhance binding affinity in drug-receptor interactions, making it valuable for designing new therapeutic agents. Recent studies have highlighted its potential in targeting neurological disorders and inflammatory conditions, aligning with the increasing demand for precision medicine and personalized healthcare solutions.
The synthesis of 1-(5-Thiophen-3-ylthiophen-2-yl)ethanone typically involves cross-coupling reactions or Friedel-Crafts acylation, methods that are well-documented in organic chemistry literature. Its high purity and stability under standard conditions make it a reliable candidate for industrial-scale production. Manufacturers and suppliers often emphasize its role in high-performance materials, catering to sectors like flexible electronics and biomedical engineering.
From an environmental perspective, the compound’s low toxicity profile and biodegradability are advantageous, especially as industries shift toward green chemistry practices. Regulatory bodies have classified it as safe for research and development purposes, further boosting its adoption in academic and commercial laboratories. This aligns with the broader trend of sustainable chemical innovation, where eco-friendly alternatives are prioritized.
Market analysts predict a steady rise in demand for 1-(5-Thiophen-3-ylthiophen-2-yl)ethanone, particularly in regions like North America, Europe, and Asia-Pacific, where investments in advanced materials and pharmaceutical R&D are robust. Key players in the chemical industry are expanding their portfolios to include such niche compounds, addressing the needs of cutting-edge research and high-tech applications.
For researchers and procurement specialists, understanding the physical and chemical properties of 1-(5-Thiophen-3-ylthiophen-2-yl)ethanone is crucial. Its melting point, solubility, and spectroscopic data are well-documented, ensuring reproducibility in experiments. Additionally, its compatibility with common solvents like dichloromethane and tetrahydrofuran simplifies laboratory workflows.
In summary, 1-(5-Thiophen-3-ylthiophen-2-yl)ethanone (CAS No. 98946-35-1) represents a pivotal compound in modern chemistry, bridging gaps between material science, pharmaceuticals, and sustainable technology. Its multifaceted applications and alignment with global scientific trends underscore its importance in both academic and industrial settings. As research progresses, this compound is poised to play an even greater role in shaping the future of innovative materials and life sciences.
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